

physical and chemical properties of 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

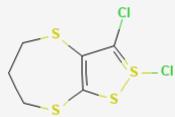
Compound of Interest

Compound Name: 2-Chloro-6-methoxybenzamide

Cat. No.: B184888

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-6-methoxybenzamide


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Chloro-6-methoxybenzamide**, a compound of interest in medicinal chemistry and drug development. This document details its structural characteristics, available physicochemical data, a plausible synthetic route, and its potential biological significance, particularly in the context of the Hedgehog signaling pathway.

Core Compound Data

Property	Value	Source
Chemical Name	2-Chloro-6-methoxybenzamide	N/A
CAS Number	107485-43-8	[1] [2] [3]
Molecular Formula	C ₈ H ₈ ClNO ₂	[1]
Molecular Weight	185.61 g/mol	N/A
Canonical SMILES	COCl1=CC=CC(=C1C(=O)N)Cl	N/A

Structure

N/A

Physicochemical Properties

Quantitative experimental data for the physical properties of **2-Chloro-6-methoxybenzamide** are not readily available in the surveyed literature. The following table presents computed data from various chemical databases, which can serve as estimations.

Property	Predicted Value	Source
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A
pKa	Not available	N/A
LogP	1.79	N/A

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Chloro-6-methoxybenzamide** is not explicitly described in the reviewed scientific literature. However, a general and widely applicable method for the synthesis of benzamides from their corresponding benzoic acids involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

A plausible synthetic route for **2-Chloro-6-methoxybenzamide** would start from the commercially available 2-chloro-6-methoxybenzoic acid.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Chloro-6-methoxybenzamide**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for benzamide synthesis and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of 2-Chloro-6-methoxybenzoyl chloride

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methoxybenzoic acid (1.0 eq).
- Add an excess of thionyl chloride (SOCl_2 , e.g., 2-3 eq).
- Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution (HCl and SO_2).
- After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-6-methoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of **2-Chloro-6-methoxybenzamide**

- Dissolve the crude 2-chloro-6-methoxybenzoyl chloride from Step 1 in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath.
- Slowly bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **2-Chloro-6-methoxybenzamide**.

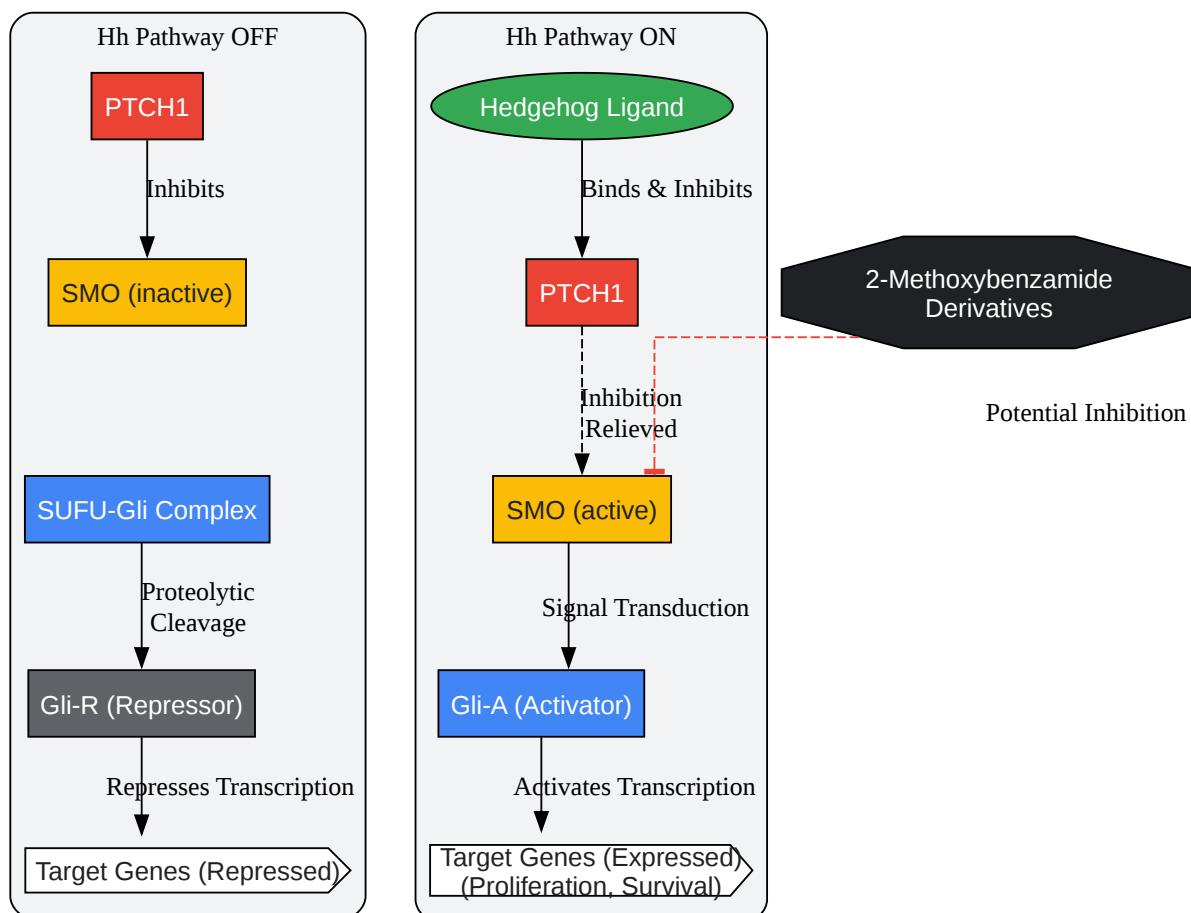
Spectral Data

Experimentally obtained ^1H and ^{13}C NMR spectra for **2-Chloro-6-methoxybenzamide** are not available in the public domain. Predicted spectral data can provide an estimation of the expected chemical shifts.

Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Aromatic CH	7.2 - 7.5	Multiplet
Methoxy (OCH ₃)	~3.9	Singlet
Amide (NH ₂)	5.5 - 7.5 (broad)	Singlet

Predicted ^{13}C NMR Data


Carbon	Predicted Chemical Shift (ppm)
Carbonyl (C=O)	165 - 170
Aromatic C-Cl	130 - 135
Aromatic C-O	155 - 160
Aromatic CH	110 - 130
Methoxy (OCH ₃)	55 - 60

Biological Activity and Signaling Pathways

While direct biological studies on **2-Chloro-6-methoxybenzamide** are limited, research into structurally related 2-methoxybenzamide derivatives has revealed their potential as inhibitors of the Hedgehog (Hh) signaling pathway.^{[4][5]} The Hh pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the development and progression of several cancers.^[4]

The core mechanism of Hh pathway inhibition by some small molecules involves binding to the Smoothened (Smo) receptor, a key transmembrane protein in the pathway.^[4] This binding prevents the downstream signaling cascade that leads to the activation of Gli transcription factors, which are responsible for the expression of Hh target genes involved in cell proliferation and survival.^[4]

Hedgehog Signaling Pathway

[Click to download full resolution via product page](#)

Caption: The Hedgehog signaling pathway and potential inhibition.

Given that other 2-methoxybenzamide derivatives have demonstrated activity against the Hh pathway, it is plausible that **2-Chloro-6-methoxybenzamide** could also exhibit similar inhibitory effects. Further experimental validation is required to confirm this hypothesis and to elucidate the precise mechanism of action. The chloro and methoxy substituents at the 2 and 6 positions

of the benzamide ring would influence the compound's electronic and steric properties, which could in turn affect its binding affinity for the Smo receptor or other potential targets within the pathway.

Conclusion

2-Chloro-6-methoxybenzamide is a benzamide derivative with potential applications in drug discovery, particularly as a putative inhibitor of the Hedgehog signaling pathway. While detailed experimental data on its physical, chemical, and biological properties are currently scarce in publicly accessible literature, this guide provides a summary of available information and outlines a feasible synthetic approach. Further research is warranted to fully characterize this compound and to explore its therapeutic potential. Researchers are encouraged to use the provided hypothetical protocols as a starting point for their own investigations, with the understanding that optimization will be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 107485-43-8 | 2-Chloro-6-methoxybenzamide | Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 2-Chloro-6-methoxybenzamide | 107485-43-8 [amp.chemicalbook.com]
- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-6-methoxybenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184888#physical-and-chemical-properties-of-2-chloro-6-methoxybenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com